![molecular formula C10H14N2O2 B1338856 N-(2-Pyridylmethyl)glycine Ethyl Ester CAS No. 62402-24-8](/img/structure/B1338856.png)
N-(2-Pyridylmethyl)glycine Ethyl Ester
Overview
Description
N-(2-Pyridylmethyl)glycine Ethyl Ester: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is also known by other names such as Ethyl N-(2-Pyridylmethyl)glycinate and Ethyl 2-((pyridin-2-ylmethyl)amino)acetate . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester typically involves the reaction of 2-pyridylmethylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is often purified
Biological Activity
N-(2-Pyridylmethyl)glycine Ethyl Ester, also known as Ethyl N-(2-Pyridinylmethyl)glycinate, is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 194.23 g/mol
- Appearance : Colorless to yellow-green clear liquid
- Purity : >95.0% (GC)
The compound consists of a pyridine ring linked to a glycine moiety through a methylene bridge, which contributes to its unique properties and biological activities .
Synthesis Methods
The synthesis of this compound typically involves the esterification of glycine with ethanol in the presence of appropriate catalysts. Various synthetic routes have been explored to enhance yield and purity, including nucleophilic substitution reactions and coupling reactions with chiral building blocks .
Anticancer Properties
Recent studies have investigated the anticancer properties of various derivatives of pyridine-based compounds. Although specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against cancer cell lines. For instance, naphthoquinone derivatives with similar structural motifs showed enhanced anticancer activity when longer aliphatic chains were present .
Chelation Activity
This compound may exhibit chelation properties, which are critical in biological systems for metal ion transport and detoxification. Compounds with pyridine moieties are known for their ability to form stable complexes with metal ions, potentially leading to applications in treating metal overload conditions .
Neuroprotective Effects
Pyridine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of such compounds to modulate neurotransmitter systems or exhibit antioxidant properties could be relevant for this compound .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing copper(II) complexes containing pyridine derivatives, including this compound, demonstrated promising results in terms of stability and potential biological activity against various pathogens .
- Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound could bind effectively to certain target proteins involved in cancer pathways, indicating its potential as a lead compound for drug development .
Scientific Research Applications
Protein Purification
N-(2-Pyridylmethyl)glycine Ethyl Ester serves as a cleavable linker in the synthesis of affinity tags for protein purification. Its unique structure allows it to form stable complexes with target proteins, facilitating their isolation from complex mixtures. This application is particularly valuable in proteomics research, where the identification and characterization of proteins are crucial.
Case Study : A study demonstrated the effectiveness of using this compound in developing affinity tags that enhance the yield of purified proteins compared to traditional methods .
Research indicates that this compound exhibits various biological activities due to its pyridine moiety. These activities include potential interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.
Interaction Studies : Investigations into the binding affinity of this compound against various biological targets have shown promising results, suggesting its potential as a therapeutic agent .
Crystallization Additive
This compound can be utilized as an additive in protein crystallization processes. It acts as a precipitant that can stabilize proteins during crystallization, which is essential for structural biology studies.
Research Findings : A study highlighted its role in improving the crystallization of hen egg-white lysozyme, demonstrating its effectiveness as a precipitating agent .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties and potential advantages:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(3-Pyridylmethyl)glycine Ethyl Ester | Similar pyridine ring at position 3 | Potentially different biological activity |
N-(2-Picolyl)glycine Ethyl Ester | Contains a picolyl group | May exhibit distinct pharmacological effects |
N-(2-Aminomethyl)pyridine | Lacks the ester group | Focused more on coordination chemistry |
Properties
IUPAC Name |
ethyl 2-(pyridin-2-ylmethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBXEQEHOOKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530865 | |
Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-24-8 | |
Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62402-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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